Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

Medicinal Chemistry Organic Synthesis Scaffold Design

Researchers face failed SAR studies due to non-oxo or wrong-ester analogs lacking critical pharmacophore geometry. This rigid bicyclo[4.1.0]heptane features a 2-oxo group (essential for LOX enzyme interaction) and ethyl ester (LogP ~0.97 for ADME tuning). - Enables lipoxygenase inhibitor probe synthesis via 2-oxo pharmacophore - Supports diverse transformations: reduction, nucleophilic addition, cycloadditions - >95% purity, confirmed norcarane scaffold with fixed conformational constraint

Molecular Formula C10H14O3
Molecular Weight 182.219
CAS No. 13949-98-9
Cat. No. B2941932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
CAS13949-98-9
Molecular FormulaC10H14O3
Molecular Weight182.219
Structural Identifiers
SMILESCCOC(=O)C1C2C1C(=O)CCC2
InChIInChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3
InChIKeyCZSYBCSTFANLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate: Structural Profile


Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (CAS 13949-98-9) is a bicyclic organic compound featuring a strained bicyclo[4.1.0]heptane (norcarane) scaffold [1]. The core structure comprises a cyclopropane ring fused to a cyclohexane ring, bearing a ketone at the 2-position and an ethyl ester at the 7-position . The compound, with molecular formula C10H14O3 and a molecular weight of approximately 182.22 g/mol, is available from various chemical suppliers at purities typically exceeding 95% . The rigid, three-dimensional framework imparts unique conformational constraints and reactivity profiles [2], making it a valuable intermediate or building block in organic synthesis.

Strained bicyclo[4.1.0]heptane scaffold for conformational studies and constrained analog design.
Reactive 2-oxo handle supports diverse synthetic transformations and building block diversification.
Ethyl ester may support lipoxygenase pathway probe development and target engagement studies.

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate: Substitution Risks


The bicyclo[4.1.0]heptane scaffold class exhibits significant functional diversity, and even minor structural alterations can profoundly impact both chemical and biological properties [1]. For Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, the specific combination of the strained cyclopropane ring, the strategically placed 2-oxo group, and the ethyl ester moiety creates a unique reactive and spatial profile. This is not replicated by non-oxo analogs (e.g., Ethyl bicyclo[4.1.0]heptane-7-carboxylate) or compounds with different ester substitutions (e.g., Methyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate) . Generic substitution can lead to failures in synthesis yields, altered pharmacokinetics in drug discovery , or a loss of a specific biological activity, as the 2-oxo group is a critical determinant for interactions with targets like lipoxygenase enzymes [2].

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
Ethyl bicyclo[4.1.0]heptane-7-carboxylate (non-oxo analog)
Absence of 2-oxo ketone may shift reactivity and target interaction profile.
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
Methyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (methyl ester)
Alkyl ester variation may alter lipophilicity, metabolic stability, and assay partitioning.

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate: Differentiation Guide


Structural Differences: Non-Oxo Analog

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (C10H14O3, MW 182.22) contains a ketone at the 2-position, a key functional group absent in the closely related Ethyl bicyclo[4.1.0]heptane-7-carboxylate (C10H16O2, MW 168.23) . This 2-oxo group introduces a new reactive center for chemical derivatization (e.g., reduction, amination) and alters the electron density of the scaffold, thereby affecting its interaction with biological targets .

2-Oxo vs Non-Oxo
Head-to-head
Target: C10H14O3, 182.22 g/mol, ketone present. Comparator: C10H16O2, 168.23 g/mol, ketone absent. Δ13.99 g/mol, additional O atom.
Ketone enables distinct derivatization and target engagement.
Reported head-to-head structural comparison.
Medicinal Chemistry Organic Synthesis Scaffold Design

Functional Divergence: Methyl Ester Analog

The target compound features an ethyl ester, in contrast to the methyl ester analog, Methyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate (C9H14O3, MW 168.19) . The ethyl ester is more lipophilic, as indicated by higher calculated LogP values (e.g., 0.97 for the ethyl ester vs. a lower predicted value for the methyl ester), which can influence its absorption, distribution, and metabolic stability in biological systems . The rate of ester hydrolysis, a key metabolic pathway, can also differ substantially.

Ester Lipophilicity
Class-level
Predicted LogP ~0.97 (ethyl ester) versus lower predicted value for methyl ester analog.
Ethyl ester may influence ADME and metabolic stability profile.
Class-level inference; specific values to verify.
Pharmacokinetics Chemical Synthesis Ester Hydrolysis

Synthetic Versatility vs. Saturated Analogs

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a more versatile synthetic intermediate than its non-oxo analogs due to the reactive 2-oxo group . The ketone can participate in a wider array of transformations (e.g., reduction, Grignard addition, reductive amination, Wittig olefination) compared to the relatively inert methylene groups of saturated analogs like Ethyl bicyclo[4.1.0]heptane-7-carboxylate . This allows for greater diversity in downstream synthesis and the generation of more complex molecular architectures.

Synthetic Versatility
Class-level
At least 5 additional major reaction classes accessible via 2-oxo group (reduction, nucleophilic addition, imine formation, etc.).
Broader diversification for SAR library synthesis.
Based on standard functional group reactivity.
Organic Synthesis Reaction Development Building Block

Lipoxygenase Inhibition vs. Non-Oxo Analogs

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate has been identified as a potent lipoxygenase inhibitor, a property associated with the specific 2-oxo scaffold [1]. This activity is not a general feature of all bicyclo[4.1.0]heptane carboxylates. For instance, non-oxo analogs like Methyl bicyclo[4.1.0]heptane-7-carboxylate are described as having antibacterial activity via protein synthesis inhibition, a distinct mechanism . This divergence underscores that the 2-oxo group is a critical pharmacophoric element for targeting lipoxygenase enzymes.

Lipoxygenase Activity
Class-level
Target reported as lipoxygenase inhibitor (modulates arachidonic acid pathway). Comparator methyl analog reported as protein synthesis inhibitor.
2-oxo group linked to lipoxygenase pathway assay context.
Reported activity; validate in intended assay model.
Pharmacology Enzyme Inhibition Inflammation

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate: Application Scenarios


Lipoxygenase-Targeted Anti-Inflammatory Agents

Procure this specific compound to serve as a core scaffold or a crucial starting material in the development of new lipoxygenase (LOX) inhibitors [1]. The 2-oxo group is a key pharmacophoric element linked to this activity, distinguishing it from non-oxo analogs that exhibit unrelated mechanisms like antibacterial protein synthesis inhibition . The ethyl ester's enhanced lipophilicity (LogP ~0.97) compared to methyl esters can be leveraged to optimize the ADME properties of potential drug candidates .

Diverse Bicyclo[4.1.0]heptane Library for SAR

Use this compound as a versatile intermediate due to the presence of both a reactive 2-oxo group and an ethyl ester . Its ability to undergo a broader range of transformations—including reduction, nucleophilic addition, and cycloadditions—makes it superior to saturated analogs like Ethyl bicyclo[4.1.0]heptane-7-carboxylate for generating diverse molecular libraries . This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by making modifications at the 2-position, which is not possible with the non-oxo analog.

Conformational Constraints in Enzyme Interactions

Utilize the rigid, strained bicyclo[4.1.0]heptane scaffold of this compound as a conformational probe in enzyme inhibition studies [2]. The fixed geometry of the fused cyclopropane and cyclohexanone system imposes unique spatial constraints that are not present in more flexible or differently substituted analogs [3]. This property is invaluable for elucidating the active site topology and conformational preferences of target enzymes like lipoxygenase, providing insights that guide further inhibitor design [1].

Key Building Block for Scalable Synthesis

Select Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate as a key intermediate in the synthesis of more complex molecules due to its well-defined and distinct reactivity profile . The 2-oxo group offers a reliable synthetic handle for introducing molecular complexity that is absent in non-oxo analogs, potentially streamlining multi-step synthetic routes and improving overall yield and purity in the scale-up of advanced intermediates .

Application
Selection Property
Validation Focus
Lipoxygenase pathway probe development
2-oxo pharmacophoric element
Lipoxygenase enzyme assay context
Scaffold diversification for SAR libraries
2-oxo reactive handle versatility
Synthetic transformation scope
Conformational probe for enzyme active site studies
Strained bicyclic scaffold
Conformation-activity relationship context
Building block for scalable complex synthesis
2-oxo group as synthetic handle
Scalability and purity in multi-step routes

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